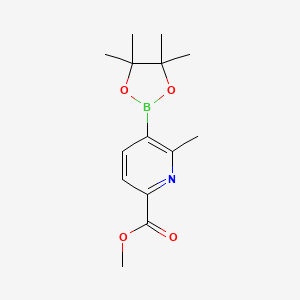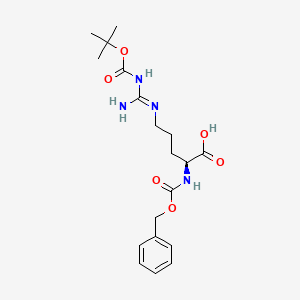
N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine is a compound used primarily in the synthesis of peptides. It is characterized by the presence of benzyloxycarbonyl and tert-butoxycarbonyl protective groups, which are used to protect the amino and guanidino groups of arginine during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine typically involves the orthogonal protection of the arginine side chain with benzyloxycarbonyl and tert-butoxycarbonyl groups. This process ensures that the amino and guanidino groups are protected during subsequent reactions .
Industrial Production Methods
Industrial production of this compound involves the use of commercially available tert-butoxycarbonyl-protected amino acids. These protected amino acids are used as starting materials in peptide synthesis with commonly used coupling reagents .
Chemical Reactions Analysis
Types of Reactions
N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine undergoes various types of reactions, including:
Substitution Reactions: The protective groups can be selectively removed under specific conditions to allow for further functionalization.
Acylation Reactions: The tert-butyl group on the nitrogen atom provides a site for acylation.
Common Reagents and Conditions
Common reagents used in these reactions include coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the addition of a base .
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the protective groups are removed to reveal the functional groups necessary for peptide bond formation .
Scientific Research Applications
N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protected form of arginine. This compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions .
Mechanism of Action
The mechanism of action of N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine involves the protection of the amino and guanidino groups of arginine. The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced into the molecule by chemical modification to obtain chemoselectivity in subsequent reactions . These protective groups can be selectively removed under mild conditions, allowing for the functionalization of the arginine residue in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
N2-(Benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine: This compound is similar in structure and function, with protective groups on the lysine side chain.
Methyl N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysinate: Another lysine derivative with similar protective groups.
Uniqueness
N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine is unique due to its specific application in protecting the guanidino group of arginine, which is crucial for the synthesis of arginine-containing peptides. This specificity makes it particularly valuable in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C19H28N4O6 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2S)-5-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)23-16(20)21-11-7-10-14(15(24)25)22-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,26)(H,24,25)(H3,20,21,23,27)/t14-/m0/s1 |
InChI Key |
VUGXDANDMZWPBG-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12981378.png)
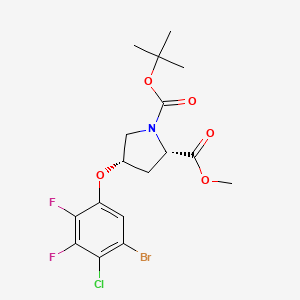

![[4-(4-phenylphenyl)phenyl]methanethiol](/img/structure/B12981392.png)
![4-(3-Bromo-4-fluorophenyl)-5-chloro-1-ethyl-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12981394.png)
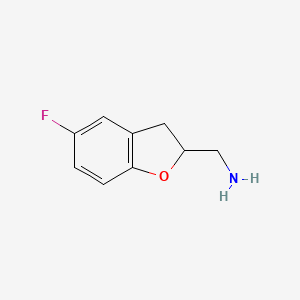

![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B12981411.png)

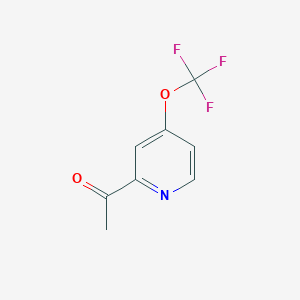
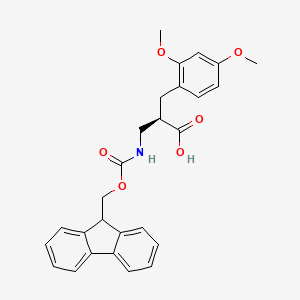
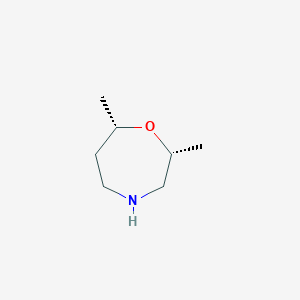
![15,29-dibromo-8,22-di(tridecan-7-yl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone](/img/structure/B12981475.png)
